molecular formula C28H28N2O6 B15168872 4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine CAS No. 905722-73-8

4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine

Cat. No.: B15168872
CAS No.: 905722-73-8
M. Wt: 488.5 g/mol
InChI Key: VTXPSRPWMDPMSP-UHFFFAOYSA-N
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Description

4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of two bipyridine units connected through a central bipyridine core, with each bipyridine unit further substituted with two 3,5-dimethoxyphenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine typically involves the following steps:

Industrial Production Methods

Industrial production of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction may produce reduced bipyridine compounds .

Mechanism of Action

The mechanism of action of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its bipyridine units. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or other functional properties . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine is unique due to the presence of the 3,5-dimethoxyphenylmethoxy groups, which can influence its electronic and steric properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it suitable for specific applications in materials science, organic electronics, and coordination chemistry .

Properties

CAS No.

905722-73-8

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxy]-2-[4-[(3,5-dimethoxyphenyl)methoxy]pyridin-2-yl]pyridine

InChI

InChI=1S/C28H28N2O6/c1-31-23-9-19(10-24(13-23)32-2)17-35-21-5-7-29-27(15-21)28-16-22(6-8-30-28)36-18-20-11-25(33-3)14-26(12-20)34-4/h5-16H,17-18H2,1-4H3

InChI Key

VTXPSRPWMDPMSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=NC=C2)C3=NC=CC(=C3)OCC4=CC(=CC(=C4)OC)OC)OC

Origin of Product

United States

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